6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine
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Overview
Description
6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine is a pyrimidine derivative known for its significant biological activity. This compound has garnered attention in various fields, including agriculture and medicinal chemistry, due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine typically involves several steps. One common method includes the use of pyrimidine as a starting material, followed by chlorination and alkylation reactions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like Pd/C.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has shown potential in biological assays due to its interaction with various biological targets.
Medicine: It is being explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine involves the inhibition of mitochondrial complex I electron transport. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death in target organisms . The molecular targets include specific enzymes within the mitochondrial complex I .
Comparison with Similar Compounds
6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring. Similar compounds include:
5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine: This compound has a similar structure but with different substituents, leading to variations in biological activity.
6-Chloro-2-(methylthio)pyrimidin-4-amine: Another pyrimidine derivative with a different substituent at the 2-position.
These compounds share some chemical properties but differ in their specific biological activities and applications .
Properties
Molecular Formula |
C8H12ClN3 |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
6-chloro-5-methyl-2-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C8H12ClN3/c1-4(2)8-11-6(9)5(3)7(10)12-8/h4H,1-3H3,(H2,10,11,12) |
InChI Key |
YDGQZXNOWSDWRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C(C)C)N |
Origin of Product |
United States |
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